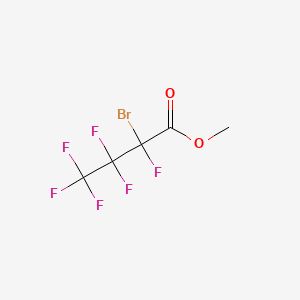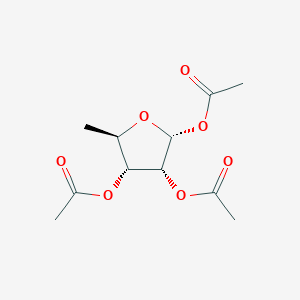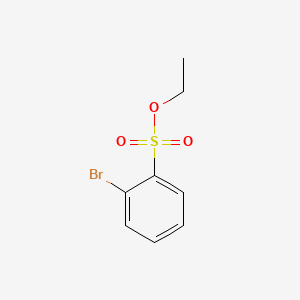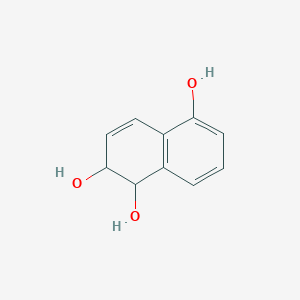
2-Isobutylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutylphenylboronic acid is an organoboron compound that features a phenyl ring substituted with an isobutyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isobutylphenylboronic acid can be synthesized through various methods, including the reaction of phenylboronic acid with isobutyl halides under suitable conditions. Another common method involves the hydroboration of alkenes followed by oxidation to yield the boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, where alkenes are treated with borane reagents followed by oxidation. The choice of solvents, temperature, and catalysts can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boronates or boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Boronates.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Isobutylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its potential in drug delivery systems and as enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isobutylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and catalysis. The boronic acid group interacts with molecular targets through Lewis acid-base interactions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Isobutylboronic acid
- Pinacolborane
Comparison: 2-Isobutylphenylboronic acid is unique due to the presence of both the isobutyl group and the boronic acid functional group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional steric and electronic effects that can be advantageous in specific synthetic applications .
Eigenschaften
Molekularformel |
C10H15BO2 |
|---|---|
Molekulargewicht |
178.04 g/mol |
IUPAC-Name |
[2-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
InChI-Schlüssel |
RKHGTDJJQAVFBK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)



![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



